REACTION_CXSMILES
|
CN(C(ON1N=N[C:11]2[CH:12]=CC=N[C:10]1=2)=[N+](C)C)C.F[P-](F)(F)(F)(F)F.CC[N:27]([CH:31]([CH3:33])C)[CH:28]([CH3:30])[CH3:29].CNC[CH2:37][OH:38].[CH3:39][N:40]([CH:42]=[O:43])[CH3:41]>C(Cl)Cl.C([O-])(O)=O.[Na+]>[OH:38][CH2:37][CH2:39][N:40]([CH3:41])[C:42]([C:11]1[CH:10]=[C:30]2[C:28](=[CH:29][CH:12]=1)[NH:27][CH:31]=[CH:33]2)=[O:43] |f:0.1,6.7|
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
CNCCO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction is stirred at room temperature for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture is stirred at room temperature for 16 h
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
the layers separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous solution extracted with further DCM
|
Type
|
WASH
|
Details
|
Combined organics are washed with saturated aqueous NaHCO3, and brine
|
Type
|
ADDITION
|
Details
|
NaCl is then added to the combined aqueous phases
|
Type
|
EXTRACTION
|
Details
|
the aqueous solution extracted with EtOAc
|
Type
|
WASH
|
Details
|
Combined organics are washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |